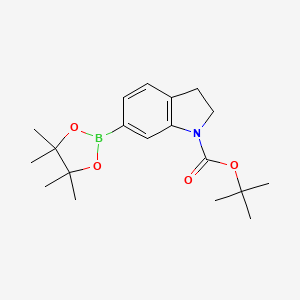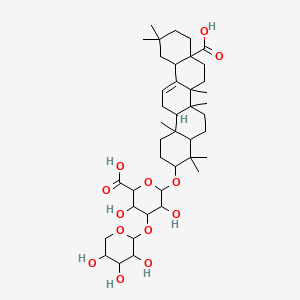
Momordin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
momordine I is a natural product found in Aralia armata and Momordica cochinchinensis with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties : Momordin I has been shown to induce apoptosis in promyelocytic leukemia (HL-60) cells, which suggests its potential as an anticancer agent. This induction of apoptosis is attributed to the reduction of the Bcl-2:Bax ratio and activation of caspase-3 (Kim, Ju, Lee, & Hwang, 2002).
Inhibition of AP-1 Activation : this compound inhibits the AP-1 activation induced by phorbol ester in mouse fibroblast cells. This inhibition is significant because AP-1 is involved in various cellular processes including proliferation and survival, and its disruption can impact cancer development (Park, Lee, Whang, & Yang, 2000).
Impact on Hepatoblastoma Cancer Cells : Momordin Ic, a variant of this compound, has been shown to couple apoptosis with autophagy in human hepatoblastoma cancer cells. This is mediated by reactive oxygen species (ROS)-induced signaling pathways (Mi, Xiao, Du, Wu, Qi, & Liu, 2016).
Apoptosis in HepG2 Cells : Momordin Ic also induces apoptosis in HepG2 cells through mitochondrial pathways mediated by MAPK and PI3K/Akt signaling (Wang, Yuan, Xiao, Xiao, Wang, & Liu, 2013).
Osteoclastogenesis Inhibition : It suppresses osteoclastogenesis and reduces osteoclast activity and survival, which is important for bone health and cancer metastasis (Hwang, Lee, Hahm, Jung, Lee, Park, Rhee, Ryu, Kim, & Yang, 2005).
PPARγ Activation in HepG2 Apoptosis : Further research on Momordin Ic indicates that it induces apoptosis in HepG2 cells by activating PPARγ and PGC-1α co-regulator, affecting downstream proteins COX-2 and FoxO4 (Wang, Yuan, Xiao, Wang, Xiao, Wang, & Liu, 2014).
Anticancer Activity in Colon Cancer : Momordin Ic has shown activity against colon cancer cells, inducing G0/1 phase arrest and apoptosis through the SENP1/c-MYC signaling pathway (Xianjun, Xirui, Jie, Huiwen, Shaojun, Qiaoyun, Yunxin, & Xuqun, 2021).
Effects on Wnt/β-Catenin Pathway in Psoriasis : Momordin Ic inhibits HaCaT cell proliferation and enhances apoptosis by affecting the Wnt/β-Catenin pathway, indicating potential use in psoriasis treatment (Luo, Zeng, Wang, Yang, Peng, Zhang, & Wang, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Momordin I involves the isolation of the compound from the fruit of Kochia scoparia or the synthesis of the compound from cucurbitacin B.", "Starting Materials": [ "Kochia scoparia fruit extract or cucurbitacin B" ], "Reaction": [ "If starting with Kochia scoparia fruit extract, the extract is first purified to isolate Momordin I.", "If starting with cucurbitacin B, the compound is first oxidized to form cucurbitacin I.", "Cucurbitacin I is then subjected to a series of reactions including acetylation, reduction, and oxidation to form Momordin I.", "The specific reaction steps involved in the synthesis of Momordin I from cucurbitacin B may vary depending on the specific synthetic pathway used." ] } | |
CAS-Nummer |
95851-40-4 |
Molekularformel |
C41H64O13 |
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 |
InChI-Schlüssel |
HWYBGIDROCYPOE-UDXSKONJSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
235 - 240 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



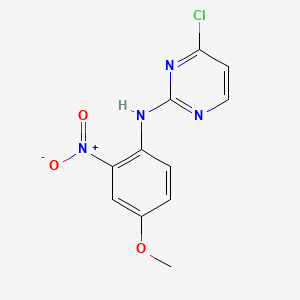
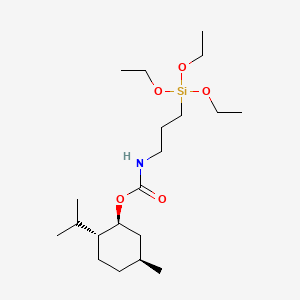



![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-(4-chlorophenyl)butanoic acid](/img/structure/B8056202.png)
![2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8056208.png)

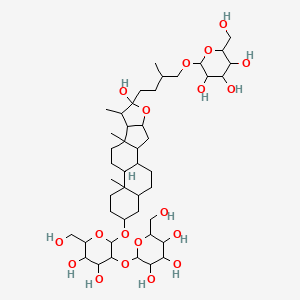

![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxamide](/img/structure/B8056230.png)
